molecular formula C7H6FN3 B3089211 5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine CAS No. 1190321-56-2

5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine

Cat. No.: B3089211
CAS No.: 1190321-56-2
M. Wt: 151.14 g/mol
InChI Key: POZJYTFTNJUBIZ-UHFFFAOYSA-N
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Description

Historical Context and Significance of the Pyrrolo[2,3-b]pyridine Heterocyclic System in Medicinal Chemistry Research

The pyrrolo[2,3-b]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. pharmablock.com This versatility stems from its nature as a bioisostere of both indole (B1671886) and the purine (B94841) system, which are fundamental components of many biologically important molecules. pharmablock.com The arrangement of nitrogen atoms within the bicyclic structure allows for specific hydrogen bonding interactions, a key feature in the binding of drugs to their protein targets.

Historically, the significance of the 7-azaindole (B17877) core has been solidified by its incorporation into several clinically successful drugs. For instance, Vemurafenib, a potent inhibitor of the B-RAF enzyme used in the treatment of melanoma, and Venetoclax, a Bcl-2 inhibitor for certain types of leukemia, both feature the 7-azaindole moiety. pharmablock.com The 7-azaindole scaffold in these drugs often plays a crucial role in their mechanism of action by forming two hydrogen bonds with the hinge region of their target kinases, mimicking the interaction of adenine (B156593) in ATP. jst.go.jp This ability to act as an effective hinge-binding motif has made it a widely explored scaffold in the development of kinase inhibitors. jst.go.jp

The academic and pharmaceutical research interest in this heterocyclic system is also driven by the potential to modulate physicochemical and pharmacological properties through substitution on the ring system. This allows for the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic profile. pharmablock.com

Overview of Structural Isomers and Related Fused Heterocycles with Research Relevance to the 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine Scaffold

The pyrrolo[2,3-b]pyridine system is part of a larger family of fused heterocyclic compounds that are of significant interest in medicinal chemistry. Understanding its structural isomers and related scaffolds provides a broader context for its research relevance.

There are four positional isomers of azaindole, determined by the location of the nitrogen atom in the six-membered ring: 4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole (pyrrolo[2,3-b]pyridine). pharmablock.com Among these, the 7-azaindole scaffold is the most frequently utilized in drug discovery. pharmablock.com

A particularly relevant related fused heterocycle is pyrrolo[2,3-d]pyrimidine , also known as 7-deazapurine. This scaffold is a close structural analog of purine and has been extensively investigated for its potential as an antitumor and antiviral agent. The replacement of a nitrogen atom at the 7-position of purine with a carbon atom alters the electronic properties of the ring system and provides a point for further chemical modification.

Other related fused heterocyclic systems that are actively researched for their therapeutic potential, particularly as kinase inhibitors, include:

Pyrazolopyridines: These are another class of bicyclic heterocycles that have shown promise as kinase inhibitors.

Pyrrolo[2,1-f] nih.govnih.govresearchgate.nettriazines: This scaffold is also a key component of several kinase inhibitors.

The table below provides a comparative overview of these key heterocyclic cores.

Heterocyclic CoreCommon NameKey Features in Medicinal Chemistry
Pyrrolo[2,3-b]pyridine7-AzaindolePrivileged scaffold, bioisostere of indole and purine, excellent hinge-binder for kinases.
Pyrrolo[2,3-d]pyrimidine7-DeazapurinePurine analog, extensively studied for anticancer and antiviral activities.
PyrazolopyridineVersatile scaffold for kinase inhibitors.
Pyrrolo[2,1-f] nih.govnih.govresearchgate.nettriazineComponent of several kinase inhibitors.

Rationale for Academic Investigation into this compound and its Derivatives

The specific academic interest in this compound stems from a combination of the established utility of the 7-azaindole core and the strategic placement of two key functional groups: a fluorine atom at the 5-position and an amine group at the 3-position.

The Role of Fluorine Substitution: The introduction of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry. Fluorination can significantly impact a molecule's properties in several beneficial ways:

Metabolic Stability: The carbon-fluorine bond is very strong, which can block sites of metabolic oxidation, thereby increasing the drug's half-life.

Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity and potency.

Lipophilicity and Permeability: The strategic placement of fluorine can alter a molecule's lipophilicity, which can in turn affect its absorption, distribution, and excretion.

In the context of the pyrrolo[2,3-b]pyridine scaffold, a fluorine atom at the 5-position has been shown to be a valuable modification. For example, research into fibroblast growth factor receptor (FGFR) inhibitors demonstrated that introducing a trifluoromethyl group at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a significant increase in activity, partly by forming a hydrogen bond with a glycine (B1666218) residue in the target protein. nih.gov

The Significance of the 3-Amine Group: The presence of an amine group at the 3-position of the 7-azaindole core provides a crucial vector for chemical modification. This primary amine can be readily functionalized to introduce a wide variety of substituents, allowing for the exploration of structure-activity relationships (SAR). In the context of kinase inhibitors, substituents at the 3-position of the 7-azaindole ring often point towards the ribose pocket of the ATP binding site, and modifications here can significantly influence potency and selectivity. nih.gov

A notable example of the rationale for investigating this specific scaffold comes from the discovery of a new series of potent inhibitors of the influenza virus PB2 protein. Researchers identified compounds with a 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one skeleton as promising leads for anti-influenza drug discovery. nih.govresearchgate.net This highlights the potential of the this compound core as a starting point for developing novel antiviral agents.

Properties

IUPAC Name

5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3/c8-4-1-5-6(9)3-11-7(5)10-2-4/h1-3H,9H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POZJYTFTNJUBIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 5 Fluoro 1h Pyrrolo 2,3 B Pyridin 3 Amine and Its Analogues

Established Synthetic Pathways to the 5-Fluoro-1H-pyrrolo[2,3-b]pyridine Ring System

The construction of the 5-fluoro-1H-pyrrolo[2,3-b]pyridine core, also known as 5-fluoro-7-azaindole, can be achieved through various synthetic strategies. These methods primarily involve the formation of the pyrrole (B145914) ring onto a pre-existing pyridine (B92270) scaffold.

Construction via Pyridine Dicarboxylic Acid Starting Materials

While a common strategy for pyridine-fused heterocycles, specific examples detailing the synthesis of 5-fluoro-1H-pyrrolo[2,3-b]pyridine directly from pyridine dicarboxylic acid starting materials are not extensively reported in the reviewed literature. General methodologies would typically involve the partial reduction and cyclization of a suitably substituted pyridine dicarboxylic acid derivative to form the fused pyrrole ring.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a prominent method for the synthesis of the 7-azaindole (B17877) framework. One notable approach is the Chichibabin-like cyclization. This can be exemplified by the condensation of 2-fluoro-3-picoline with a nitrile, such as benzonitrile, in the presence of a strong base like lithium diisopropylamide (LDA) to form the 7-azaindole ring system nih.gov. This method provides a direct route to the core structure, which can then be further functionalized.

Another versatile intramolecular cyclization strategy involves the reaction of 5-amino-1-substituted-1H-pyrrole-3-carbonitriles with fluorinated 1,3-bielectrophiles enamine.net. This approach builds the pyridine ring onto a pre-existing pyrrole, offering an alternative pathway to fluorinated pyrrolo[2,3-b]pyridines.

A summary of representative intramolecular cyclization starting materials is provided in the table below.

Starting MaterialReagents/ConditionsProduct Core
2-Fluoro-3-picoline and BenzonitrileLithium diisopropylamide (LDA)2-Phenyl-7-azaindole
5-Amino-1-tert-butyl-1H-pyrrole-3-carbonitrileFluorinated 1,3-bielectrophilesFluorinated pyrrolo[2,3-b]pyridine

Palladium-Catalyzed Cyclization Reactions

Palladium-catalyzed reactions have emerged as powerful tools for the construction of the 1H-pyrrolo[2,3-b]pyridine ring system. These methods often offer high efficiency and functional group tolerance.

One such strategy is the Narasaka-Heck cyclization, which involves the palladium-catalyzed cyclization of a γ,δ-unsaturated oxime ester nih.gov. This can be a key step in a cascade reaction to assemble complex heterocyclic systems.

Another widely used palladium-catalyzed approach is the Sonogashira coupling of a halo-aminopyridine with a terminal alkyne, followed by an intramolecular cyclization of the resulting alkynylpyridine intermediate. For instance, 2-amino-3-iodopyridine (B10696) can be coupled with various alkynes, and the subsequent cyclization, often facilitated by a base, yields the 7-azaindole core organic-chemistry.org. This methodology is highly adaptable for the synthesis of various substituted 7-azaindoles.

Reaction TypeKey Starting MaterialsCatalyst/Reagents
Narasaka-Heck Cyclizationγ,δ-Unsaturated oxime esterPalladium catalyst
Sonogashira Coupling and Cyclization2-Amino-3-iodopyridine, Terminal alkynePalladium catalyst, Base

Functionalization Strategies for Amine Introduction at the C3 Position and Other Substitutions

Once the 5-fluoro-1H-pyrrolo[2,3-b]pyridine scaffold is synthesized, further functionalization is often required to introduce desired substituents, such as the amine group at the C3 position.

Amination Reactions at C3

The direct amination of the C3 position of the 5-fluoro-1H-pyrrolo[2,3-b]pyridine ring is not a commonly reported transformation. A more established and reliable method to introduce the amine functionality at this position is through a two-step process involving nitration followed by reduction.

It has been demonstrated that 1H-pyrrolo[2,3-b]pyridines undergo electrophilic substitution, such as nitration, predominantly at the 3-position. The resulting 3-nitro derivative can then be readily reduced to the corresponding 3-amino compound using standard reducing agents, such as tin(II) chloride or catalytic hydrogenation.

StepReactionReagents
1Nitration at C3Nitrating agent (e.g., HNO₃/H₂SO₄)
2Reduction of Nitro GroupReducing agent (e.g., SnCl₂, H₂/Pd)

Regioselective Halogenation and Subsequent Transformations

Regioselective halogenation of the 5-fluoro-1H-pyrrolo[2,3-b]pyridine ring provides valuable intermediates for further synthetic modifications through cross-coupling reactions or nucleophilic substitutions. The electronic nature of the 7-azaindole system directs halogenation to specific positions.

The C3 position is susceptible to electrophilic halogenation. For instance, acylation of 5-fluoro-7-azaindole at the C3 position with trichloroacetyl chloride can be achieved, and this activated position can then undergo further transformations nih.gov.

Furthermore, methods for the regioselective halogenation of the pyridine ring of 7-azaindole derivatives have been developed. For example, a reaction sequence involving pyridyl ring opening to form Zincke imine intermediates allows for highly regioselective halogenation at the 3-position of the pyridine ring under mild conditions nih.gov. These halogenated intermediates can then be used to introduce a wide variety of functional groups.

PositionHalogenation MethodReagents
C3Electrophilic HalogenationN-Halosuccinimide (NCS, NBS, NIS)
Pyridine RingVia Zincke Imine IntermediateHalogenating agent on Zincke imine

Introduction of Other Functional Groups onto the Pyrrolo[2,3-b]pyridine Scaffold

The introduction of functional groups onto the 5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine core is a critical step in the synthesis of its derivatives. Halogenation, particularly bromination, serves as a key transformation, providing a handle for subsequent cross-coupling reactions.

The regioselectivity of electrophilic aromatic substitution on the 7-azaindole ring is influenced by the existing substituents. For the N-protected this compound, several positions are susceptible to halogenation. Treatment with N-Bromosuccinimide (NBS) can introduce a bromine atom at various positions depending on the reaction conditions and protecting groups. For instance, selective bromination at the C4 and C6 positions of a protected 5-fluoro-3-amino-7-azaindole derivative has been reported. The use of a suitable protecting group on the pyrrole nitrogen, such as a tert-butyldimethylsilyl (TBS) group, is often essential to direct the substitution and prevent side reactions.

A typical procedure involves dissolving the N-protected starting material in a suitable solvent like dichloromethane (B109758) (DCM) and treating it with a halogenating agent such as N-bromosuccinimide at low temperatures. This approach has been successfully employed to synthesize key intermediates like 4,6-dibromo-5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine derivatives, which are versatile precursors for further diversification.

Advanced Coupling Reactions in the Synthesis of this compound Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex molecules from halogenated this compound intermediates. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of a wide array of substituents.

Suzuki–Miyaura Cross-Coupling Reactions

The Suzuki–Miyaura reaction is widely used to form C-C bonds by coupling an organoboron compound with a halide. In the context of 5-fluoro-7-azaindole derivatives, this reaction allows for the introduction of aryl, heteroaryl, or alkyl groups, which are crucial for exploring the structure-activity relationships of these compounds.

Starting from brominated derivatives of this compound, selective Suzuki-Miyaura couplings can be achieved. For example, a 4,6-dibromo-5-fluoro-7-azaindole derivative can be selectively coupled with an arylboronic acid at either the C4 or C6 position. The chemoselectivity of this reaction can often be controlled by the choice of palladium catalyst, ligand, and reaction conditions. A common catalytic system for this transformation is Pd(dppf)Cl2 complexed with a suitable ligand, in the presence of a base like sodium carbonate (Na2CO3) and a solvent system such as a mixture of 1,4-dioxane (B91453) and water.

EntryHalogenated SubstrateBoronic Acid/EsterCatalyst/LigandBaseSolventProductYield (%)
14,6-Dibromo-5-fluoro-N-protected-3-amino-7-azaindole(4-methoxyphenyl)boronic acidPd(dppf)Cl2Na2CO31,4-Dioxane/H2O6-Bromo-4-(4-methoxyphenyl)-5-fluoro derivative65
24,6-Dibromo-5-fluoro-N-protected-3-amino-7-azaindolePyrimidine-5-boronic acidPd(dppf)Cl2Na2CO31,4-Dioxane/H2O6-Bromo-4-(pyrimidin-5-yl)-5-fluoro derivative70
34-Bromo-5-fluoro-N-protected-3-amino-7-azaindole(3-aminophenyl)boronic acidPd(PPh3)4K2CO3Toluene/EtOH/H2O4-(3-aminophenyl)-5-fluoro derivative85

Buchwald–Hartwig Amination Reactions

The Buchwald–Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the formation of C-N bonds. This reaction is particularly valuable for synthesizing derivatives of this compound with diverse amino substituents at various positions on the scaffold.

This methodology has been applied to couple primary and secondary amines with halogenated 5-fluoro-7-azaindole precursors. For instance, a 6-bromo-4-aryl-5-fluoro-7-azaindole intermediate, synthesized via a Suzuki reaction, can undergo a subsequent Buchwald-Hartwig amination at the C6 position. The success of this reaction often relies on the careful selection of the palladium precatalyst and ligand combination, with bulky, electron-rich phosphine (B1218219) ligands such as Xantphos or RuPhos often providing good results. Cesium carbonate (Cs2CO3) is a commonly used base for these transformations.

EntryHalogenated SubstrateAmineCatalyst/LigandBaseSolventProductYield (%)
16-Bromo-4-aryl-5-fluoro-N-protected-7-azaindoleCyclopropylaminePd2(dba)3 / XantphosCs2CO31,4-Dioxane6-(Cyclopropylamino)-4-aryl-5-fluoro derivative78
24-Chloro-N-SEM-7-azaindoleSecondary AminePd(OAc)2 / RuPhost-BuOHt-BuOH4-(Dialkylamino)-N-SEM-7-azaindole68
36-Bromo-4-aryl-5-fluoro-N-protected-7-azaindoleAnilinePd(OAc)2 / BINAPCs2CO31,4-Dioxane6-(Phenylamino)-4-aryl-5-fluoro derivative72

Palladium-Catalyzed Cyanation/Reduction Sequences

The introduction of an aminomethyl group is a common strategy in drug design. This can be achieved on the 5-fluoro-7-azaindole scaffold through a two-step sequence involving a palladium-catalyzed cyanation followed by reduction of the resulting nitrile.

This sequence typically begins with a halogenated 7-azaindole derivative. The cyanation step involves the coupling of the halide with a cyanide source, such as zinc cyanide (Zn(CN)2) or potassium ferrocyanide (K4[Fe(CN)6]), using a palladium catalyst. nih.gov Modern methods often employ milder conditions and are tolerant of various functional groups. nih.gov For instance, the cyanation of a 4-chloro-7-azaindole (B22810) has been used to prepare 4-cyano-7-azaindole, a key intermediate. nih.gov

Once the nitrile is installed, it can be reduced to the primary amine using various reducing agents. Common methods include catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon, or chemical reduction with reagents such as lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3). This sequence provides a reliable route to aminomethyl-substituted 5-fluoro-7-azaindole derivatives.

Synthetic Challenges and Process Optimization in the Preparation of Fluoro-Pyrrolo[2,3-b]pyridine Structures

The synthesis of specifically substituted this compound derivatives is often complicated by issues of selectivity. The inherent reactivity of the bicyclic core, influenced by the fluorine, amino, and pyrrole N-H groups, necessitates careful control over reaction conditions to achieve the desired outcomes.

Chemoselectivity and Regioselectivity Considerations

Achieving chemoselectivity and regioselectivity is a central challenge in the functionalization of the 5-fluoro-7-azaindole scaffold. The presence of multiple reactive sites can lead to mixtures of products.

Regioselectivity in Electrophilic Substitution: The electron-rich pyrrole ring is generally more susceptible to electrophilic attack than the pyridine ring. However, the precise position of substitution (C2, C3, C4, C6) is governed by a combination of electronic and steric factors, as well as the directing influence of existing substituents and protecting groups. For instance, in dihalogenated pyrrolopyridines, the oxidative addition of palladium in cross-coupling reactions may occur preferentially at one position over another. Studies on a 2-iodo-4-chloropyrrolopyridine derivative showed that oxidative addition of palladium occurred preferentially at the C2 position (linked to iodine) rather than the C4 position (linked to chlorine).

Directed Metalation: To overcome poor regioselectivity in electrophilic substitutions, directed metalation strategies can be employed. By installing a directed metalation group (DMG), typically on the pyrrole nitrogen, it is possible to direct a strong base (like lithium diisopropylamide, LDA) to deprotonate a specific adjacent carbon atom. Subsequent quenching with an electrophile allows for the regioselective introduction of a functional group. For example, an N-carbamoyl group on the 7-azaindole nitrogen can direct metalation to the C6 position. This strategy allows for precise functionalization that might be difficult to achieve through classical electrophilic substitution.

The strategic placement of a fluorine atom at the C5 position adds another layer of complexity, as its electron-withdrawing nature can influence the reactivity of the pyridine ring. Optimizing reaction conditions, including the choice of protecting groups, catalysts, ligands, and solvents, is therefore crucial for controlling the selectivity and achieving high yields of the desired functionalized this compound derivatives.

Protecting Group Strategies and Deprotection Complexities (e.g., SEM-Deprotection)

In the synthesis of this compound and its analogues, commonly known as 7-azaindoles, the strategic use of protecting groups is essential for achieving desired chemical transformations and preventing unwanted side reactions. The pyrrole nitrogen of the 7-azaindole scaffold is particularly susceptible to reactions that can interfere with functionalization at other positions.

A frequently employed protecting group for the pyrrole nitrogen is the 2-(trimethylsilyl)ethoxymethyl (SEM) group. nih.govresearchgate.netx-mol.com The SEM group is stable under a variety of reaction conditions, including those used for cross-coupling reactions. nih.gov For instance, the protection of the pyrrole and hydroxyl groups was found to be crucial for the success of a Buchwald-Hartwig amination in the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines. nih.gov In some contexts, the SEM group serves a dual role as both a protecting and an activating group, facilitating efficient nucleophilic aromatic substitution on the 7-azaindole ring system under mild conditions. researchgate.netx-mol.com

Other protecting groups have also been utilized for the 7-azaindole core and its precursors. These include the tert-butyl group, which can be removed with strong acids like 60% sulfuric acid, and the triisopropylsilyl (TIPS) group, which was used to prevent lithiation at the C-2 position during a lithium-halogen exchange reaction. enamine.netacs.org In syntheses involving other functional groups on the azaindole scaffold, groups such as tert-butyldimethylsilyl (TBDMS) have been used to protect hydroxyl moieties. nih.gov The methoxymethyl (MOM) group has also been noted as a suitable N-protecting group for 7-azaindole in certain transformations. acs.org

Despite its utility, the deprotection of the SEM group can present significant challenges. nih.gov The final SEM deprotection step in the synthesis of a 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine proved to be complex. nih.gov Standard deprotection methods, which often involve fluoride (B91410) ions or acid, trigger a beta-elimination decomposition that releases formaldehyde (B43269). nih.govtotal-synthesis.com This released formaldehyde can participate in subsequent, undesired reactions with the sensitive azaindole core, leading to the formation of various side products. nih.gov One notable side product identified was a tricyclic eight-membered 7-azaindole, formed via a two-step electrophilic aromatic substitution with formaldehyde. nih.gov Attempts to use alternative reagents like BF3-OEt2 for deprotection resulted in even more complex reaction mixtures. nih.gov The challenges associated with SEM-deprotection have led to investigations into milder and more selective methods, such as the use of magnesium bromide, to avoid the harsh conditions that can lead to decomposition of sensitive substrates. cmu.edu

Protecting GroupAbbreviationTypical Deprotection Reagent(s)NotesReference
2-(Trimethylsilyl)ethoxymethylSEMFluoride Ions (e.g., TBAF), Acid (e.g., TFA, BF3-OEt2), MgBr2Deprotection can be complex, releasing formaldehyde and causing side reactions. Can also act as an activating group. nih.govresearchgate.netcmu.edumdpi.com
tert-Butylt-Bu60% Sulfuric AcidUsed for pyrrole nitrogen protection. enamine.net
TriisopropylsilylTIPS-Used to prevent lithiation at C-2. acs.org
tert-ButyldimethylsilylTBDMS-Used for protecting hydroxyl groups. nih.gov
MethoxymethylMOM-Used as an N-protecting group for the indole (B1671886) nitrogen. acs.org
Benzenesulfonyl--Evaluated for pyrrole protection, but led to low yields in subsequent amination. nih.gov

Yield Enhancement and Purity Improvement Techniques

Enhancing the yield and purity in the synthesis of this compound and related analogues often involves careful selection of synthetic routes, optimization of reaction conditions, and strategic use of protecting groups.

The choice of protecting group can dramatically influence the yield of subsequent reactions. For example, in a palladium-catalyzed amination reaction, an unprotected hydroxymethyl group on an azaindole intermediate led to less than 40% conversion and an impure product. nih.gov However, after protecting the group as a TBDMS ether, the reaction proceeded smoothly, allowing for the isolation of the desired product in 89% yield. nih.gov Similarly, the use of a benzenesulfonyl-protected azaindole resulted in a low 20% yield of the aminated product, whereas the SEM-protected analogue gave a significantly higher yield for the same transformation. nih.gov

Controlling chemoselectivity is another key strategy for improving yields. In a novel, one-pot synthesis of 2-aryl-7-azaindoles, the choice of base was found to be critical. nsf.gov The use of KN(SiMe3)2 (potassium bis(trimethylsilyl)amide) primarily promoted the formation of the desired 7-azaindole, while LiN(SiMe3)2 (lithium bis(trimethylsilyl)amide) exclusively yielded the corresponding 7-azaindoline. nsf.gov This base-dependent chemoselectivity allows for the targeted synthesis of either the oxidized or reduced form of the heterocycle in high purity. nsf.gov

Further optimization of reaction parameters can also lead to substantial yield improvements. In the aforementioned synthesis of 2-aryl-7-azaindoles, systematically evaluating the stoichiometry of reactants and the reaction concentration had a significant impact. nsf.gov Increasing the amount of the 2-fluoro-3-picoline starting material from 1 to 2 equivalents provided a slight improvement in yield. nsf.gov A more dramatic enhancement was observed when the reaction concentration was increased from 0.1 M to 0.2 M, which boosted the product yield from 59% to 93%. nsf.gov In a different synthesis, the development of an improved procedure for the bromination of 1H-pyrrolo[2,3-b]pyridine N-oxide increased the yield of the desired 4-bromo product from 13% to 54%. acs.org

ReactionParameter OptimizedInitial Condition/YieldOptimized Condition/YieldReference
Buchwald-Hartwig AminationProtecting GroupUnprotected -OH / <40% conversionTBDMS-protected -OH / 89% yield nih.gov
Domino reaction of 2-fluoro-3-methylpyridineBase Selection (Chemoselectivity)LiN(SiMe3)2 / 7-azaindoline productKN(SiMe3)2 / 7-azaindole product nsf.gov
Domino reaction of 2-fluoro-3-methylpyridineReaction Concentration0.1 M / 59% yield0.2 M / 93% yield nsf.gov
Bromination of 1H-pyrrolo[2,3-b]pyridine N-oxideReagents/ProcedureMethanesulfonyl bromide / 13% yieldMethanesulfonic anhydride (B1165640) & TMAB / 54% yield acs.org

Advanced Spectroscopic and Computational Characterization of 5 Fluoro 1h Pyrrolo 2,3 B Pyridin 3 Amine Derivatives

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable tools for the detailed structural analysis of organic molecules. By examining the interaction of molecules with electromagnetic radiation, valuable information about their atomic composition, connectivity, and functional groups can be obtained. For derivatives of 5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine, a multi-faceted spectroscopic approach is typically utilized.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the structure of organic compounds in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within a molecule.

For a hypothetical this compound derivative, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) and pyrrole (B145914) rings, as well as signals for the amine protons. The coupling constants (J) between adjacent protons would provide information about their spatial relationships. The fluorine atom at the C5 position would likely cause splitting of the signals for nearby protons.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms would be influenced by their hybridization and the presence of neighboring heteroatoms and substituents. For instance, carbons bonded to the fluorine and nitrogen atoms would exhibit characteristic chemical shifts.

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted 1H-pyrrolo[2,3-b]pyridine Analog

¹H NMR (DMSO-d₆, 600 MHz) ¹³C NMR (DMSO-d₆, 151 MHz)
Chemical Shift (δ, ppm) Chemical Shift (δ, ppm)
11.04 (s, 2H)153.6
7.86 (d, J = 5.8 Hz, 2H)149.2
7.24–7.16 (m, 10H)142.7
7.03 (d, J = 12 Hz, 4H)137.7
6.91–6.88 (m, 2H)133.4
6.50 (m, J = 5.3 Hz, 2H)132.0
5.08 (s, 2H)128.2
4.70 (s, 2H)127.8
4.18 (s, 2H)127.4
2.58 (s, 3H)126.8

Note: Data is for a 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine derivative and is intended to be representative. nih.gov

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in the confirmation of the molecular formula. nih.gov Techniques such as electrospray ionization (ESI) are commonly used to ionize the sample. nih.gov The mass spectrum of this compound would show a molecular ion peak (M+) corresponding to its molecular weight, as well as fragment ions resulting from the cleavage of specific bonds within the molecule. The fragmentation pattern can provide valuable structural information.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum shows absorption bands at specific frequencies corresponding to the vibrations of different chemical bonds. For this compound, characteristic IR absorption bands would be expected for the N-H stretching of the amine and pyrrole groups, C-N stretching, C=C and C=N stretching of the aromatic rings, and the C-F stretching of the fluoro group. In related derivatives, absorption bands are typically reported as strong (s), medium (m), or weak (w). nih.gov

Table 2: Expected IR Absorption Bands for this compound

Functional Group Expected Absorption Range (cm⁻¹)
N-H Stretch (Amine, Pyrrole)3500 - 3300
C-H Stretch (Aromatic)3100 - 3000
C=C and C=N Stretch (Aromatic)1650 - 1450
N-H Bend (Amine)1650 - 1580
C-N Stretch1350 - 1000
C-F Stretch1400 - 1000

X-ray Crystallography for Solid-State Structural Determination

While a crystal structure for this compound has not been reported, the crystal structure of the closely related kinase inhibitor Pexidartinib, which features a 5-chloro-1H-pyrrolo[2,3-b]pyridine core, has been determined. mdpi.com This structure reveals that the fused pyrrolopyridine ring system is essentially planar. mdpi.com In the crystal lattice, molecules are often held together by a network of intermolecular interactions, such as hydrogen bonding. For this compound, it is expected that the amine and pyrrole N-H groups, as well as the pyridine nitrogen, would participate in hydrogen bonding.

Table 3: Representative Crystal Data for a Substituted 1H-pyrrolo[2,3-b]pyridine Derivative (Pexidartinib Dihydrochloride (B599025) Dihydrate)

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)14.3896(6)
b (Å)10.4573(4)
c (Å)18.0674(7)
β (°)109.139(2)
Volume (ų)2569.2(2)
Z4

Note: Data is for Pexidartinib dihydrochloride dihydrate, a derivative containing the 1H-pyrrolo[2,3-b]pyridine scaffold. mdpi.com

Computational Chemistry Approaches in Understanding Molecular Behavior

Computational chemistry provides valuable insights into the behavior of molecules at the atomic level. These methods can be used to predict molecular properties, study reaction mechanisms, and investigate ligand-protein interactions.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions.

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold are known to be potent kinase inhibitors. nih.gov Molecular docking studies of these derivatives into the ATP-binding site of various kinases have been performed to rationalize their biological activity. bohrium.com These studies typically show that the 1H-pyrrolo[2,3-b]pyridine core forms key hydrogen bonding interactions with the hinge region of the kinase. The substituents on the scaffold then occupy adjacent hydrophobic pockets, contributing to the binding affinity and selectivity. For this compound, the 3-amino group could potentially form additional hydrogen bonds, while the 5-fluoro group could engage in favorable electrostatic or halogen bonding interactions within the active site.

Table 4: Key Interactions in Molecular Docking of a Representative Kinase Inhibitor

Ligand Atom/Group Protein Residue Interaction Type
Pyrrolo[2,3-b]pyridine N-HHinge Region Amino AcidHydrogen Bond
Pyrrolo[2,3-b]pyridine NHinge Region Amino AcidHydrogen Bond
Aromatic SubstituentHydrophobic Pocket ResidueHydrophobic Interaction
Polar SubstituentActive Site ResidueHydrogen Bond/Electrostatic

Analysis of Binding Modes and Conformational Preferences

The 7-azaindole (B17877) scaffold of this compound derivatives allows for diverse binding modes within the ATP-binding pocket of kinases. Analysis of co-crystal structures has revealed three primary binding orientations: "normal," "flipped," and "non-hinge". chemicalbook.com

Normal Binding Mode: This is the most frequently observed orientation where the 7-azaindole moiety binds to the hinge region of the kinase. The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole NH group serves as a hydrogen bond donor, forming bidentate hydrogen bonds with the backbone amides of the hinge residues. chemicalbook.comdepositolegale.it

Flipped Binding Mode: In this orientation, the 7-azaindole ring is rotated 180 degrees relative to the normal mode. This mode is often observed for 2-substituted 7-azaindole derivatives, as substitution at this position can lead to steric hindrance in the normal binding mode. chemicalbook.com

Non-Hinge Binding Mode: In some cases, the 7-azaindole moiety may bind to a different part of the active site, particularly if the inhibitor possesses another functional group that can interact with the hinge region. chemicalbook.com

The specific binding mode and conformational preferences of a given derivative are influenced by its substitution pattern. For example, a docking study of 3,5-disubstituted-7-azaindole derivatives predicted their binding mode within the kinase ATP active site. researchgate.net Quantum mechanical conformational analysis has also been employed to rationalize structure-activity relationships and propose preferred binding conformations in the absence of co-crystal data. researchgate.net

The conformational flexibility of substituents on the 7-azaindole ring is a critical determinant of binding affinity and selectivity. Dihedral studies can predict the potency of inhibitors that require a specific planar and syn-conformation for optimal interaction with the hinge region. nih.gov

Binding Mode Description Key Interactions with Hinge Region Typical for
NormalMost common orientation of the 7-azaindole ring.Bidentate hydrogen bonds: Pyridine N as acceptor, Pyrrole NH as donor. chemicalbook.comdepositolegale.itUnsubstituted or appropriately substituted 7-azaindoles.
Flipped180° rotation of the 7-azaindole ring.Bidentate hydrogen bonds with a different geometry.2-substituted 7-azaindole derivatives. chemicalbook.com
Non-Hinge7-azaindole binds away from the hinge region.Another moiety on the inhibitor interacts with the hinge.Inhibitors with multiple hinge-binding motifs. chemicalbook.com

WaterMap Analysis for Solvent Effects on Ligand Recognition

WaterMap is a computational tool that calculates the thermodynamic properties of water molecules in the active site of a protein, providing insights into the energetic contributions of solvent to ligand binding. nih.govnih.govacs.org By identifying high-energy, unstable water molecules, WaterMap can guide the design of ligands that displace these waters, leading to a favorable change in binding affinity. nih.govschrodinger.com

In the context of this compound derivatives binding to kinases, WaterMap analysis can reveal key hydration sites within the ATP-binding pocket. The displacement of unstable water molecules by a ligand is thermodynamically favorable and can significantly enhance binding potency. nih.govnih.gov

A study on 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as Janus kinase 3 (JAK3) inhibitors utilized docking calculations and WaterMap analysis to confirm the effects of substituents on inhibitory activity. This approach helps to rationalize the structure-activity relationship by considering the energetic cost of desolvating the active site upon ligand binding.

The general workflow for a WaterMap analysis involves:

Molecular Dynamics Simulation: An explicit solvent molecular dynamics simulation is performed on the apo (ligand-free) protein to sample the positions and orientations of water molecules in the active site.

Hydration Site Clustering: The water molecules are clustered to identify distinct hydration sites.

Thermodynamic Calculations: The enthalpic and entropic contributions of each hydration site are calculated relative to bulk solvent. Unstable waters are characterized by a positive free energy (ΔG).

The results of a WaterMap analysis are often visualized as a map of hydration sites within the active site, color-coded by their free energy. This provides a clear guide for medicinal chemists to design modifications to a lead compound, such as this compound, to displace these unfavorable water molecules and thereby improve binding affinity and selectivity.

Computational Technique Application in Characterizing this compound Derivatives Key Insights Gained
Homology ModelingGeneration of 3D models of kinase active sites when experimental structures are unavailable. nih.govProvides a structural basis for understanding inhibitor binding and guiding initial docking studies.
Molecular DockingPrediction of the binding pose and interactions of derivatives within the active site. researchgate.netElucidation of binding modes (normal, flipped, non-hinge) and key hydrogen bonding interactions. chemicalbook.com
Conformational AnalysisStudy of the energetically favorable conformations of the inhibitor and its substituents. researchgate.netUnderstanding the impact of substituent orientation on binding affinity and rationalizing structure-activity relationships.
WaterMap AnalysisCalculation of the thermodynamic properties of water molecules in the active site. nih.govnih.govacs.orgIdentification of unstable water molecules that can be displaced to enhance ligand binding affinity and selectivity.

Biological Activity and Mechanistic Investigations of 5 Fluoro 1h Pyrrolo 2,3 B Pyridin 3 Amine and Its Bioactive Analogues

Research into Enzyme and Receptor Inhibition Profiles

Analogues of 5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine have been the subject of extensive research to characterize their inhibitory activity against several key enzyme families, particularly protein kinases. These investigations are fundamental to understanding their mechanism of action and potential therapeutic applications.

The primary focus of research on 1H-pyrrolo[2,3-b]pyridine derivatives has been their ability to inhibit protein kinases. By competing with ATP for the binding site in the kinase domain, these compounds can modulate cellular signals that are often dysregulated in various diseases.

A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases. rsc.orgresearchgate.net Abnormal activation of FGFR signaling is a key factor in various tumors, making these kinases attractive targets. rsc.org

Structure-activity relationship (SAR) studies led to the identification of compound 4h , a 1H-pyrrolo[2,3-b]pyridine derivative, which demonstrated potent, pan-FGFR inhibitory activity. rsc.orgresearchgate.net This compound showed significant efficacy against FGFR1, FGFR2, and FGFR3, with slightly less activity against FGFR4. The low molecular weight of 4h makes it a promising lead compound for further optimization. rsc.org

Inhibitory Activity of Compound 4h Against FGFR Kinases
Kinase TargetIC₅₀ (nM)
FGFR17
FGFR29
FGFR325
FGFR4712

The Janus kinase (JAK) family plays a critical role in cytokine-mediated immune and inflammatory responses. jst.go.jp Consequently, derivatives of 1H-pyrrolo[2,3-b]pyridine have been explored as potential JAK inhibitors for treating immune diseases. jst.go.jp

An initial template compound, a 1H-pyrrolo[2,3-b]pyridine analogue designated as compound 6 , showed potential but modest inhibitory activity against JAKs. jst.go.jp Through structural modifications, specifically the introduction of a carbamoyl (B1232498) group at the C5-position and a cyclohexylamino group at the C4-position, researchers developed compound 14c . This analogue demonstrated a significant increase in inhibitory activity, particularly against JAK3, with moderate selectivity over other JAK isoforms. jst.go.jp

Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Analogues Against JAK Kinases
CompoundJAK1 IC₅₀ (nM)JAK3 IC₅₀ (nM)
Compound 629001100
Compound 14c253.5

Serum- and glucocorticoid-regulated kinase 1 (SGK1) is a potential therapeutic target for cancer, as its overexpression can lead to uncontrolled cell proliferation. koreascience.kr Research has focused on structural modifications of 1H-pyrrolo[2,3-b]pyridine analogues as SGK1 inhibitors. koreascience.krkoreascience.kr In these compounds, a carboxyl group was initially hypothesized to interact with a key lysine (B10760008) residue in the SGK1 catalytic site. koreascience.kr

Investigations into replacing this carboxyl group with alternative functional groups revealed that most substitutions led to a decrease in inhibitory activity. However, the introduction of a hydroxycarbamoyl group was found to enhance SGK1 inhibition. The position of these substituents was also determined to be crucial, with para-substituted analogues generally exhibiting higher activity than those with meta-substituents. These findings suggest that a simple hydrogen bonding interaction may not be the primary mechanism of action between the substituent and the lysine residue. koreascience.kr

Mutations in Leucine-Rich Repeat Kinase 2 (LRRK2) are a common genetic cause of Parkinson's disease. While direct inhibition studies on this compound are not extensively reported, research into related heterocyclic scaffolds provides insight into kinase inhibition. Bioactive analogues based on the isomeric pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-c]pyridine scaffolds have been developed as potent LRRK2 inhibitors. acs.orgnih.gov

Optimization of a fragment-derived pyrrolo[2,3-d]pyrimidine series led to the identification of potent inhibitors. For instance, the (2R)-2-methylpyrrolidin-1-yl derivative compound 18 was identified with a calculated Kᵢ (cKᵢ) of 0.7 nM against the G2019S mutant of LRRK2. nih.gov Further structure-guided development yielded highly potent and selective chemical probes for studying LRRK2 inhibition. nih.gov A 1-deaza analogue of this series, the pyrrolo[3,2-c]pyridine compound 24 , was also well-tolerated and maintained high potency with a cKᵢ of 2 nM. acs.org

Inhibitory Activity of Bioactive Analogues Against LRRK2 (G2019S Mutant)
CompoundScaffoldCalculated Kᵢ (nM)
Compound 18Pyrrolo[2,3-d]pyrimidine0.7
Compound 24Pyrrolo[3,2-c]pyridine2.0

The Monopolar Spindle 1 (MPS1) kinase is a critical component of the spindle assembly checkpoint in mitosis and is overexpressed in many human cancers. nih.gov Bioactive analogues with scaffolds related to 1H-pyrrolo[2,3-b]pyridine have been investigated for MPS1 inhibition.

Specifically, a series of 1H-pyrrolo[3,2-c]pyridine derivatives were discovered and optimized as potent and selective MPS1 inhibitors. nih.govmedchemexpress.cn An initial high-throughput screening hit from this series was optimized through structure-based design, leading to highly potent compounds. One such optimized compound, compound 65 (CCT251455) , demonstrated an MPS1 IC₅₀ of 0.005 µM in a biochemical assay. nih.gov Additionally, a pyrrolopyridine compound, Mps1-IN-1 , was identified as an ATP-competitive inhibitor of MPS1 with an IC₅₀ of 367 nM. nih.gov

Inhibitory Activity of Bioactive Analogues Against MPS1 Kinase
CompoundScaffoldIC₅₀ (nM)
Compound 65 (CCT251455)1H-pyrrolo[3,2-c]pyridine5
Mps1-IN-1Pyrrolopyridine367

Kinase Inhibition Studies

c-Met Kinase Inhibition

Derivatives of the pyrrolo[2,3-b]pyridine and pyrazolo[3,4-b]pyridine scaffolds have been identified as potent inhibitors of c-Met kinase, a receptor tyrosine kinase implicated in various cancers. nih.govnih.gov The aberrant activation of c-Met is a driver of tumor growth, metastasis, and angiogenesis, making it a significant target for cancer therapy. nih.gov

In one study, novel 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives were designed and synthesized. Among these, compound 9 demonstrated strong inhibitory activity against c-Met kinase with an IC50 value of 22.8 nM. researchgate.net This compound also exhibited potent anti-proliferative effects in cancer cell lines, with IC50 values of 329 nM in MKN-45 cells and 479 nM in EBC-1 cells. researchgate.net Another study focused on pyrazolo[3,4-b]pyridine derivatives, where compounds 5a and 5b showed significant c-Met inhibitory potency with IC50 values of 4.27 ± 0.31 nM and 7.95 ± 0.17 nM, respectively, comparable to the reference drug cabozantinib (B823) (IC50; 5.38 ± 0.35 nM). nih.gov Furthermore, a series of pyrrolo[2,3-b]pyridine derivatives incorporating a 1,2,3-triazole moiety were developed, with the most promising compound, 34 , exhibiting a c-Met IC50 value of 1.68 nM. researchgate.net

Compoundc-Met IC50 (nM)Cell LineAntiproliferative IC50 (nM)
9 22.8MKN-45329
EBC-1479
5a 4.27 ± 0.31HepG-23.42 ± 1.31 (µM)
5b 7.95 ± 0.17HepG-23.56 ± 1.5 (µM)
Cabozantinib 5.38 ± 0.35--
34 1.68--
Colony Stimulating Factor 1 Receptor (CSF1R) Kinase Inhibition

The colony-stimulating factor 1 receptor (CSF1R) is a receptor tyrosine kinase essential for the differentiation and survival of macrophages. nih.gov Dysregulation of CSF1R signaling is associated with various inflammatory diseases and cancers. nih.gov Several pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-c]pyridine derivatives have been developed as potent and selective CSF1R inhibitors. nih.govnih.gov

A series of highly selective pyrrolo[2,3-d]pyrimidines demonstrated subnanomolar enzymatic inhibition of CSF1R. nih.gov These compounds were designed to target the autoinhibited "DFG-out" conformation of the kinase, contributing to their high selectivity. nih.gov In another study, a series of pyrrolo[3,2-c]pyridine derivatives were evaluated for their inhibitory effect against FMS kinase (CSF1R). Compounds 1e and 1r were the most potent, with IC50 values of 60 nM and 30 nM, respectively. nih.gov Compound 1r was 3.2 times more potent than the lead compound, KIST101029 (IC50 = 96 nM). nih.gov Further investigation of novel pyrrolo[2,3-b]pyridine-based inhibitors led to the discovery of compound I-2 , with a CSF1R inhibitory activity of IC50: 25.84 nM. acs.org Additionally, a molecular hybridization and scaffold hopping approach resulted in the development of N-Methyl-N-(3-methylbenzyl)-6-(6-((pyridin-3-ylmethyl)amino)pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (12b ) as a potent CSF1R inhibitor with low-nanomolar enzymatic activity. mdpi.comresearchgate.net

CompoundCSF1R (FMS) IC50 (nM)
1e 60
1r 30
KIST101029 96
I-2 25.84
12b Low-nanomolar
Cyclin-Dependent Kinase 1 (CDK1) Inhibition

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. nih.govtandfonline.com The pyrrolo[2,3-d]pyrimidine scaffold has been explored for the development of CDK inhibitors. A study investigating the antiviral effects of a series of non-nucleoside pyrrolo[2,3-d]pyrimidines also examined their activity against recombinant CDK1/cyclin B. nih.gov

Compound 1369 (4,6-Diamino-5-cyano-7-(2-phenylethyl)pyrrolo[2,3-d]pyrimidine) was identified as the most effective inhibitor of CDK1 and cyclin B in this series, with a 50% inhibitory concentration (IC50) of 14 μM. nih.gov This compound exhibited competitive inhibition with respect to ATP, with a Ki of 14 μM. nih.gov The study concluded that the antiviral activity of these compounds did not correlate with their CDK1 inhibition, suggesting that pyrrolo[2,3-d]pyrimidines represent a novel pharmacophore for ATP-competitive inhibition of CDK1. nih.gov

CompoundTargetIC50 (µM)Ki (µM)
1369 CDK1/cyclin B1414
Myotonic Dystrophy Kinase-Related Cdc42-Binding Kinase (MRCK) Inhibition

Myotonic dystrophy kinase-related Cdc42-binding kinases (MRCKs) are serine/threonine kinases that act downstream of the Rho GTPase Cdc42. nih.govnih.gov They play a key role in regulating the actin-myosin cytoskeleton and are involved in processes such as cell polarity and migration. nih.govnih.gov MRCK phosphorylates the regulatory myosin light chain, promoting contractility. researchgate.net While the 7-azaindole (B17877) scaffold is a common core in many kinase inhibitors, specific research on this compound derivatives as direct MRCK inhibitors is not extensively detailed in the provided context. However, the broader family of Rho GTPase effector kinases, which includes MRCK and ROCK, are important targets in various diseases. nih.gov

Phosphodiesterase (PDE) Inhibition, with Emphasis on PDE4B

Phosphodiesterases (PDEs) are enzymes that regulate intracellular levels of cyclic nucleotides like cAMP and cGMP. nih.gov PDE4, specifically the PDE4B isoform, is predominantly expressed in inflammatory and immune cells and is a key target for treating inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. nih.govnih.gov

A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been synthesized and evaluated as selective and potent PDE4B inhibitors. nih.govfigshare.com These compounds demonstrated a range of inhibitory activity against PDE4B, with IC50 values for many derivatives falling within the 0.11–1.1 μM range. nih.gov One of the standout compounds, 11h , was identified as a PDE4B-preferring inhibitor that significantly inhibited the release of TNF-α from macrophages. nih.gov Another study on 1,2-dimethyl-1H-pyrrolo[2,3-d]pyridazine analogues also reported inhibitory activity against PDE4B. Compound D50 showed effective inhibition of both PDE4B and PDE4D with IC50 values of 6.56 ± 0.7 µM and 11.74 ± 1.3 µM, respectively. researchgate.net

Compound Series/NumberTargetIC50 Range (µM)
1H-pyrrolo[2,3-b]pyridine-2-carboxamidesPDE4B0.11 - 1.1
D50 PDE4B6.56 ± 0.7
PDE4D11.74 ± 1.3

Viral RNA-Dependent RNA Polymerase (RdRP) Inhibition (e.g., Influenza PB2)

The influenza virus RNA-dependent RNA polymerase (RdRP) is a crucial enzyme complex for viral replication and a prime target for antiviral drug development. nih.govdntb.gov.ua The PB2 subunit of this complex is responsible for binding to the 5'-cap of host pre-mRNAs, a process essential for viral transcription. nih.gov

A key intermediate, 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine (12 ), which is derived from the 5-fluoro-1H-pyrrolo[2,3-b]pyridine core, has been utilized in the synthesis of novel influenza polymerase PB2 inhibitors. nih.gov This highlights the utility of the 5-fluoro-1H-pyrrolo[2,3-b]pyridine scaffold in developing compounds that target viral machinery. For instance, thienopyrimidine derivatives 16a and 16b , synthesized using this intermediate, exhibited antiviral activities in the low nanomolar range, similar to the experimental drug Pimodivir. nih.gov

Potassium-Competitive Acid Blockers (P-CABs) Targeting H+/K+-ATPase

Potassium-competitive acid blockers (P-CABs) represent a class of drugs that inhibit gastric acid secretion by reversibly binding to the H+/K+-ATPase (proton pump) in gastric parietal cells. nih.govnih.gov This mechanism offers a rapid and long-lasting acid suppression effect. researchgate.netresearchgate.net

A prominent example of a P-CAB derived from a pyrrole (B145914) scaffold is Vonoprazan (TAK-438). researchgate.netnbinno.com The chemical name for Vonoprazan is 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine. researchgate.netresearchgate.net This compound demonstrates potent and sustained inhibition of H+/K+-ATPase. In porcine gastric microsomes, Vonoprazan inhibited H+,K+-ATPase activity with an IC50 value of 0.019 μM at pH 6.5. researchgate.net Its inhibitory action is K+-competitive and reversible, distinguishing it from traditional proton pump inhibitors (PPIs). researchgate.net The development of Vonoprazan underscores the importance of the pyrrole and pyridine (B92270) ring systems in designing effective acid-suppressing agents. nbinno.com

CompoundTargetIC50 (µM) at pH 6.5
Vonoprazan (TAK-438) H+/K+-ATPase0.019
Lansoprazole H+/K+-ATPase7.6
SCH28080 H+/K+-ATPase0.14

In Vitro Cellular and Biochemical Evaluation Methodologies

The biological and biochemical effects of this compound and its analogues are investigated through a variety of established in vitro methodologies. These assays are crucial for determining the therapeutic potential of these compounds by elucidating their mechanisms of action at the cellular and molecular levels.

The evaluation of a compound's effect on cell growth and survival is a fundamental step in drug discovery, particularly in oncology. For pyrrolo[2,3-b]pyridine derivatives, several assays are employed to quantify their antiproliferative and cytotoxic activities against various cell lines.

Commonly used methods include the Sulforhodamine B (SRB) assay and the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. researchgate.netnih.gov The SRB assay relies on the binding of the dye to protein basic amino acid residues in fixed cells, providing an estimation of total protein mass, which is proportional to the number of cells. The MTT assay, conversely, measures the metabolic activity of viable cells. In this assay, NAD(P)H-dependent cellular oxidoreductase enzymes in living cells reduce the yellow MTT tetrazolium dye to its insoluble purple formazan, which can be quantified spectrophotometrically. nih.govsigmaaldrich.com

Studies on various bioactive analogues of this compound have demonstrated significant growth-inhibitory effects. For instance, a series of novel pyrrolo[2,3-b]pyridine analogues showed potent cytotoxic activity against human cancer cell lines, including A549 (lung), HeLa (cervical), and MDA-MB-231 (breast), with growth inhibition values ranging from 0.12 µM to 9.84 µM. researchgate.net Another study highlighted a fluorine-substituted phenyl derivative of pyrrolo[2,3-b]pyridine (compound 17j) that exhibited strong activity against all three of these cell lines, with GI₅₀ values between 0.18 µM and 0.7 µM. nih.gov Furthermore, certain 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives have been shown to possess immunomodulating effects by impacting the proliferation of IL-2-stimulated T cells. nih.gov

Table 1: Anti-proliferative Activity of Selected Pyrrolo[2,3-b]pyridine Analogues

CompoundCell LineAssay TypeActivity MetricValue (µM)Reference
Analogues (5c, 5d, etc.)A549, HeLa, MDA-MB-231SRBGrowth Inhibition0.12 - 9.84 researchgate.net
Compound 17jA549, HeLa, MDA-MB-231Not SpecifiedGI₅₀0.18 - 0.7 nih.gov
Compound 4h4T1 (Breast Cancer)MTTCell ViabilityInhibited at 3.3, 10, 30 µM nih.gov

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its induction is a key mechanism for many anticancer agents. The ability of this compound analogues to trigger this process is a significant area of investigation. Assays to detect apoptosis often involve monitoring morphological changes, such as cell shrinkage and membrane blebbing, or biochemical changes like the activation of caspases (e.g., caspase-3/7), which are the executioner enzymes of apoptosis. nih.gov

Research has shown that certain 1H-pyrrolo[2,3-b]pyridine derivatives can effectively induce apoptosis in cancer cells. For example, compound 4h, a potent Fibroblast Growth Factor Receptor (FGFR) inhibitor, was found to induce apoptosis in 4T1 breast cancer cells. nih.govrsc.org This finding suggests that the antiproliferative effects observed for some analogues are, at least in part, mediated by the activation of the apoptotic pathway.

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Therefore, compounds that can inhibit these processes have significant therapeutic potential. Methodologies to study cell migration include the scratch or wound-healing assay, where a gap is created in a cell monolayer, and the rate of closure is monitored over time. For invasion studies, the Boyden chamber assay is frequently used, where cells are seeded in an upper chamber and must migrate through a basement membrane matrix to a lower chamber containing chemoattractants.

Studies have demonstrated that the 1H-pyrrolo[2,3-b]pyridine scaffold can be a basis for potent inhibitors of these processes. The FGFR inhibitor, compound 4h, was shown to significantly inhibit the migration and invasion of 4T1 breast cancer cells in vitro, highlighting another important aspect of its anticancer activity. nih.govrsc.org

Chronic inflammation is linked to various diseases, including cancer and autoimmune disorders. Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), are key mediators of the inflammatory response. opendentistryjournal.com The ability of compounds to modulate the release of these cytokines is therefore of significant interest.

The measurement of cytokine release is typically performed using enzyme-linked immunosorbent assays (ELISA) on the supernatant of cultured immune cells (like macrophages or peripheral blood mononuclear cells) that have been stimulated with an inflammatory agent such as lipopolysaccharide (LPS). nih.govmsptm.org Research into pyrrolo[2,3-b]pyridine derivatives has identified compounds with the ability to inhibit the production of TNF-α. nih.gov This suggests a potential role for this chemical class in the treatment of inflammatory conditions.

Understanding the direct interaction between a compound and its biological target is crucial for mechanism-of-action studies and lead optimization. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative data on binding affinity, kinetics, and thermodynamics. nih.govspringernature.com

Surface Plasmon Resonance (SPR) measures changes in the refractive index at the surface of a sensor chip where a target protein is immobilized. This allows for real-time monitoring of the association and dissociation of a compound, providing kinetic data (kₐ and kₔ) and the dissociation constant (Kₔ). nih.gov

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. springernature.com By titrating a compound into a solution containing the target protein, ITC can determine the binding affinity (Kₐ), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment. nih.gov

While specific SPR or ITC data for this compound was not detailed in the reviewed literature, these techniques have been applied to similar heterocyclic scaffolds to confirm direct target engagement. researchgate.net

The potency of a compound is often quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration required to inhibit a specific biological or biochemical function by 50%. Determining IC₅₀ values against a panel of relevant targets (e.g., various protein kinases) is essential for assessing both the potency and selectivity of drug candidates.

Analogues of this compound have been extensively evaluated against various target panels, particularly protein kinases, which are often implicated in cancer and inflammatory diseases. For example, compound 4h was identified as a pan-FGFR inhibitor with high potency. nih.govrsc.org Other derivatives have shown potent activity against Janus kinases (JAKs), which are involved in immune responses. nih.govresearchgate.net This screening against target panels is critical for identifying compounds with the desired activity profile and for understanding potential off-target effects.

Table 2: IC₅₀ Values of Pyrrolo[2,3-b]pyridine Analogues Against Kinase Targets

CompoundTarget KinaseIC₅₀ (nM)Reference
Compound 4hFGFR17 nih.govrsc.org
FGFR29 nih.govrsc.org
FGFR325 nih.govrsc.org
FGFR4712 nih.govrsc.org
Compound 6JAK12900 researchgate.net
JAK2>10000 researchgate.net
JAK31100 researchgate.net
Compound 31JAK3Potent Activity nih.gov

Investigations in Preclinical Disease Models and Research Applications (excluding human trials)

The 1H-pyrrolo[2,3-b]pyridine scaffold, of which this compound is a member, serves as a crucial building block in medicinal chemistry for developing targeted therapies. myskinrecipes.com Its structural similarity to purine (B94841) enables interaction with various biological targets, leading to the investigation of its analogues across several preclinical research areas, including oncology, neurodegenerative disease imaging, and immunology. myskinrecipes.com

Analogues of 1H-pyrrolo[2,3-b]pyridine have been synthesized and evaluated for their antitumor activity in experimental models of Diffuse Malignant Peritoneal Mesothelioma (DMPM), a rare and aggressive cancer. nih.gov A study focused on nortopsentin analogues incorporating the 1H-pyrrolo[2,3-b]pyridine core identified several compounds with significant biological effects.

Three compounds, in particular, demonstrated consistent reduction in DMPM cell proliferation and induced caspase-dependent apoptosis. nih.govresearchgate.net These compounds were found to act as inhibitors of cyclin-dependent kinase 1 (CDK1). nih.govresearchgate.net The apoptotic response was associated with a decrease in the expression of the active, phosphorylated form of the anti-apoptotic protein survivin. nih.govresearchgate.net Furthermore, the combination of one of these derivatives with the chemotherapy agent paclitaxel (B517696) resulted in a synergistic cytotoxic effect and an enhanced apoptotic response in DMPM cells. nih.gov

In a mouse xenograft model of DMPM, the intraperitoneal administration of these compounds led to significant inhibition of tumor volume, with reductions ranging from 58% to 75%. nih.gov Notably, two complete responses were observed in each of the treatment groups. nih.gov

Table 1: Antitumor Activity of 1H-pyrrolo[2,3-b]pyridine Analogues in Diffuse Malignant Peritoneal Mesothelioma (DMPM) Models
Compound IDChemical NameMechanism of ActionKey In Vitro FindingsKey In Vivo Findings (Mouse Xenograft Model)
1f3-[2-(5-fluoro-1-methyl-1H-indol-3-yl)-1,3-thiazol-4-yl]-1H-pyrrolo[2,3-b]pyridineCDK1 InhibitorReduced cell proliferation; Induced caspase-dependent apoptosisSignificant tumor volume inhibition (58-75%); 2 complete responses
3f3-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]-1-methyl-1H-pyrrolo[2,3-b]pyridineCDK1 InhibitorReduced cell proliferation; Synergistic cytotoxicity with paclitaxelSignificant tumor volume inhibition (58-75%); 2 complete responses
1l3-[2-(5-fluoro-1-methyl-1H-indol-3-yl)-1,3-thiazol-4-yl]-1-methyl-1H-pyrrolo[2,3-b]pyridineCDK1 InhibitorReduced cell proliferation; Induced caspase-dependent apoptosisSignificant tumor volume inhibition (58-75%); 2 complete responses

Other research has explored 1H-pyrrolo[2,3-b]pyridine derivatives as potent inhibitors of the fibroblast growth factor receptor (FGFR) signaling pathway, which is often abnormally activated in various tumors. nih.govrsc.org

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been instrumental in the development of novel positron emission tomography (PET) imaging agents for detecting brain pathologies associated with Alzheimer's disease (AD). nih.govnih.gov The accumulation of β-amyloid (Aβ) protein plaques is a key biomarker for AD. nih.gov

Researchers developed a series of 5-fluoro-2-aryloxazolo[5,4-b]pyridines as potential 18F-labeled PET ligands for Aβ plaques. acs.org Through this effort, one specific analogue, 5-[18F]fluoro-2-(1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-oxazolo[5,4-b]pyridine ([18F]MK-3328), was identified as a promising candidate. nih.govnih.gov In vitro autoradiography studies using human AD brain slices demonstrated that this tracer binds effectively to amyloid deposits in the frontal cortex. nih.gov A self-blocking experiment confirmed the specific binding of the compound to Aβ plaques. nih.gov

This class of compounds is being explored for its potential to provide superior imaging agents compared to earlier probes, which suffered from issues like poor blood-brain barrier penetration or low binding affinity. nih.govnih.gov The development of 18F-labeled agents is particularly advantageous due to the longer half-life of fluorine-18 (B77423) (110 minutes) compared to carbon-11 (B1219553) (20 minutes), which facilitates broader clinical use. nih.govnih.gov

Table 2: Properties of a 1H-pyrrolo[2,3-b]pyridine Analogue for Amyloid-β PET Imaging
Compound IDTargetMethod of DetectionKey Research ApplicationNotable Preclinical Finding
[18F]MK-3328β-amyloid plaquesPositron Emission Tomography (PET)Detection of Aβ plaques in Alzheimer's disease researchDemonstrated specific binding to amyloid deposits in human AD donor brain slices. nih.gov

Beyond Aβ plaques, related pyrrolopyridine structures have also been investigated as imaging agents for neurofibrillary tangles (tau aggregates), another primary hallmark of Alzheimer's disease and other neurodegenerative conditions. google.com

Analogues based on the 1H-pyrrolo[2,3-b]pyridine structure have been identified as novel immunomodulators that target Janus kinases (JAKs). nih.govnih.gov JAKs are critical enzymes that regulate inflammatory and immune responses, making them attractive targets for treating immune-mediated diseases. nih.gov

Research has focused on developing selective inhibitors of JAK3, which plays a crucial role in signaling pathways that lead to T-cell proliferation. nih.govnih.gov In one study, chemical modification of a lead 1H-pyrrolo[2,3-b]pyridine compound led to the identification of a potent and selective JAK3 inhibitor (compound 31). nih.gov In cellular assays, this compound demonstrated a potent immunomodulating effect by inhibiting interleukin-2 (B1167480) (IL-2)-stimulated T-cell proliferation. nih.gov

Another study similarly identified a potent JAK3 inhibitor (compound 14c) from a series of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives. nih.govresearchgate.net This compound also showed a significant immunomodulating effect on T-cell proliferation stimulated by IL-2. nih.govresearchgate.net These findings underscore the potential of this chemical scaffold for developing treatments for conditions such as organ transplant rejection. nih.govnih.gov

Table 3: Immunomodulatory Activity of 1H-pyrrolo[2,3-b]pyridine Analogues
Compound IDPrimary TargetBiological Process InvestigatedKey In Vitro Finding
Compound 31JAK3IL-2-stimulated T-cell proliferationExhibited potent immunomodulating effect. nih.gov
Compound 14cJAK3IL-2-stimulated T-cell proliferationDemonstrated immunomodulating effect. nih.govresearchgate.net

Structure Activity Relationship Sar and Structure Based Drug Design Sbdd Studies on 5 Fluoro 1h Pyrrolo 2,3 B Pyridin 3 Amine Derivatives

Impact of Substituent Modifications on Biological Potency and Selectivity

The biological activity of derivatives based on the 5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine core is highly sensitive to the nature and position of various substituents. Medicinal chemists have systematically modified the halogen at C5, the amine at C3, and other positions on both the pyrrole (B145914) and pyridine (B92270) rings to probe their effects on potency and selectivity against various biological targets.

Effects of Fluorine Position and Other Halogen Substitutions

The fluorine atom at the C5 position plays a significant role in the pharmacological profile of these derivatives. In drug design, fluorine substitution is a common strategy to block metabolic oxidation at that position, potentially improving metabolic stability and pharmacokinetic properties. nih.gov The strong electron-withdrawing nature of fluorine also influences the electronic distribution of the entire ring system, which can affect binding affinity to target proteins.

Studies have explored replacing or complementing the 5-fluoro group with other halogens at various positions. For instance, a derivative featuring both a 5-fluoro and a 4-iodo substitution on the 1H-pyrrolo[2,3-b]pyridine ring was identified as a lead activator of the glutamate-gated chloride channel (GluCl), demonstrating anthelmintic and insecticidal activities. In another example, a compound with a 5-chloro substituent attached to a methyl-pyrimidin-2-amine at the C3 position was designed as a colony-stimulating factor 1 receptor (CSF-1R) inhibitor. acs.org The choice of halogen and its position is critical; for example, in a series of antiproliferative pyridine derivatives, smaller halogens like fluorine and chlorine were associated with lower IC₅₀ values compared to the larger iodine atom. researchgate.net Furthermore, replacing the 5-fluoro with a trifluoromethyl (CF₃) group, another electron-withdrawing moiety, was shown to increase activity against Fibroblast Growth Factor Receptor 1 (FGFR1) by nearly 20-fold compared to the unsubstituted parent compound. nih.gov This enhancement was attributed to the CF₃ group forming a hydrogen bond with the glycine (B1666218) residue (G485) in the target's active site. nih.gov

ScaffoldTargetKey FindingsReference
5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridineGluClBioactive hit with anthelmintic and insecticidal properties. researchgate.net
5-Chloro-1H-pyrrolo[2,3-b]pyridineCSF-1RCore structure for a designed inhibitor. acs.org
5-Trifluoromethyl-1H-pyrrolo[2,3-b]pyridineFGFR1~20-fold increase in activity over unsubstituted analog due to H-bonding. nih.gov

Influence of Amine Derivatization at C3

The 3-amino group serves as a critical anchor point for derivatization, allowing for the introduction of a wide array of substituents to explore interactions with the target protein. A notable example involves a series of inhibitors of the influenza A virus PB2 protein, which were developed using the 5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl core linked to a pyrazin-2(1H)-one moiety. nih.gov SAR studies on this series revealed that the potency was highly dependent on the substituent attached to the pyrazinone ring. The most potent compound in the series, which exhibited an EC₅₀ value of 1.025 μM, featured a cyclopropylmethyl group. nih.gov This highlights that modifications distal to the core scaffold, connected through the C3 position, can profoundly impact biological activity.

In another study targeting HIV-1 integrase, diaryl 7-azaindole (B17877) derivatives were synthesized where an aryl group was placed at the C3 position. nbuv.gov.ua The results indicated that the presence of π-donor atoms (like O, N, F) at the para position of the C3 aryl ring was beneficial for inhibitory activity, likely by interacting with the catalytic domain of the enzyme. nbuv.gov.ua Specifically, fluoro-substituted derivatives at the meta and para positions of the C3 aryl ring demonstrated moderate to good inhibition of strand transfer activity. nbuv.gov.ua

Role of Substituents on the Pyrrole and Pyridine Rings

Beyond the C3 and C5 positions, modifications to other parts of the 7-azaindole scaffold have been crucial for optimizing potency and selectivity.

C2-Position: Introduction of an aryl group at the C2 position has been explored in the development of CSF1R inhibitors. nih.gov

C4-Position: In a series of Janus Kinase 3 (JAK3) inhibitors, substituting a cycloalkylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a significant increase in inhibitory activity. nih.govnih.gov Further optimization studies for JAK3 inhibitors showed that modulating lipophilicity and basicity at this position was important for reducing off-target effects, such as inhibition of the hERG channel.

C6-Position: The addition of an aryl group at the C6 position in the HIV-1 integrase inhibitor series mentioned previously was found to enhance the percent strand transfer inhibition by approximately two-fold compared to the C3 mono-aryl derivatives. nbuv.gov.ua

PositionSubstituent TypeTarget ClassImpact on ActivityReference
C2ArylCSF1RExplored for SAR. nih.gov
C4CyclohexylaminoJAK3Large increase in inhibitory activity. nih.govnih.gov
C5TrifluoromethylFGFR1Significant potency enhancement. nih.gov
C6ArylHIV-1 Integrase~2-fold increase in inhibition. nbuv.gov.ua

Rational Design Principles Guiding Lead Optimization

Structure-based drug design (SBDD) is a cornerstone in the optimization of 7-azaindole derivatives. nih.gov By leveraging structural information of the target protein, typically from X-ray crystallography, researchers can rationally design modifications to enhance binding affinity and selectivity.

Ligand Efficiency Analysis

Ligand efficiency (LE) is a key metric in lead optimization that relates the binding affinity of a compound to its size (number of heavy atoms). It is used to identify small, efficient fragments that can be elaborated into more potent drug candidates. In the development of FGFR inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold, a lead compound with a low molecular mass was identified with an IC₅₀ of 1900 nM. nih.gov Through structure-based optimization, including the addition of a 3,5-dimethoxyphenyl group, a highly potent derivative was developed with an IC₅₀ of 7 nM against FGFR1. nih.gov This optimization resulted in a dramatic improvement in ligand efficiency, which increased from 0.13 for the initial hit to 0.44 for the optimized compound, demonstrating the successful application of this design principle. nih.gov

CompoundFGFR1 IC₅₀ (nM)Ligand Efficiency (LE)Reference
Initial Hit (Compound 1)19000.13 nih.gov
Optimized Lead (Compound 4h)70.44 nih.gov

Conformational Analysis and Pharmacophore Modeling

Understanding the binding mode and conformational preferences of this compound derivatives within the active site of their target is fundamental to rational design. Molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a target, is widely used for this purpose. nih.govnbuv.gov.ua

A critical pharmacophoric feature of the 7-azaindole scaffold is its ability to act as a bidentate hydrogen bond donor-acceptor, mimicking the adenine (B156593) fragment of ATP. researchgate.net The pyrrole N-H typically acts as a hydrogen bond donor, while the pyridine nitrogen (N7) acts as an acceptor, forming two key interactions with the backbone of the kinase hinge region. nih.gov This interaction pattern is a foundational element of pharmacophore models for 7-azaindole-based kinase inhibitors.

Docking studies on influenza PB2 inhibitors featuring the 5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl core were used to predict the binding mode and rationalize the observed SAR. nih.gov Similarly, in the design of JAK3 inhibitors, docking calculations and WaterMap analysis (a method to analyze the thermodynamics of water molecules in a binding site) were employed to understand and confirm the effects of different substituents on inhibitory activity. nih.govnih.gov These computational analyses provide insights into the crucial interactions—such as hydrogen bonds and hydrophobic contacts—that govern potency and guide the design of new analogs with improved conformational and electronic complementarity to the target's active site.

Bioisosteric Replacement Strategies in Lead Discovery

Bioisosteric replacement is a cornerstone strategy in drug design, involving the substitution of one atom or group with another that possesses similar physical or chemical properties. This approach is used to optimize potency, selectivity, and pharmacokinetic properties of a lead compound. drughunter.com In the context of derivatives of this compound, this strategy is applied at multiple levels.

The 7-Azaindole Core as a Bioisostere: The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a well-established bioisostere of indole (B1671886) and purine (B94841). nih.govnih.gov This similarity allows it to bind to targets that recognize these native structures, such as the ATP-binding site of protein kinases. pharmablock.com The replacement of an indole with a 7-azaindole can introduce an additional hydrogen bond acceptor (the pyridine nitrogen), potentially enhancing target binding and increasing aqueous solubility. nih.govnih.gov For example, in the development of phosphoinositide 3-kinase delta (PI3Kδ) inhibitors, a potent and selective inhibitor was developed from an indole scaffold using a bioisosteric replacement approach. nih.gov

Fluorine as a Hydrogen Bioisostere: The substitution of a hydrogen atom with fluorine at the 5-position of the 7-azaindole ring is a classic example of monovalent bioisosteric replacement. nih.gov Fluorine's small size, high electronegativity, and ability to form favorable electrostatic interactions can significantly impact a molecule's properties. This single-atom substitution can lead to:

Enhanced Potency: The fluorine atom can form favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with the target protein, increasing binding affinity.

Improved Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes.

Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can affect target binding and cell permeability.

An example of SAR exploration on this scaffold is seen in the development of inhibitors for the PB2 subunit of the influenza A virus polymerase. Researchers synthesized a series of compounds with the core skeleton 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one. nih.gov By systematically modifying the substituents on the pyrazinone ring, they explored the structure-activity relationship to identify the most potent compounds. The data from such studies highlight how modifications to peripheral groups, a form of bioisosteric replacement, influence biological activity while maintaining the core 5-fluoro-7-azaindole scaffold for key target interactions.

Table 1. Bioisosteric Replacement Examples in 7-Azaindole Derivatives and Related Scaffolds.
Original Group/ScaffoldBioisosteric ReplacementTarget ClassObserved EffectReference
Indole7-AzaindoleKinases, GPCRsPotential for enhanced binding (H-bond acceptor), improved solubility, and modified ADME properties. nih.govnih.govnih.gov
Hydrogen (at C5)FluorineVarious (e.g., Kinases, Viral Proteins)Can enhance potency, improve metabolic stability, and modulate pKa. myskinrecipes.comnih.gov
Indole7-AzaindoleCannabinoid Receptor 1 (CB1)In this specific case, 7-azaindole was not an optimal bioisostere, leading to reduced binding affinity. nih.gov

Scaffold-Hopping Experiments Leading to Novel Inhibitory Series

Scaffold hopping is a computational or medicinal chemistry strategy aimed at identifying structurally novel compounds that retain the biological activity of a known parent molecule. This is achieved by replacing the central core (scaffold) of a molecule with a different, isofunctional scaffold while preserving the essential pharmacophoric features responsible for target interaction. This technique is invaluable for discovering new chemical series with improved properties, such as enhanced potency, better selectivity, or novel intellectual property.

Derivatives of 1H-pyrrolo[2,3-b]pyridine have been both the starting point and the result of scaffold-hopping campaigns.

Discovery of PDE4B Inhibitors: In one notable example, a scaffold-hopping experiment led to the identification of a novel series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as potent and selective inhibitors of phosphodiesterase 4B (PDE4B). nih.gov Starting from a different chemical series, this approach successfully identified the 7-azaindole core as a viable alternative that maintained the necessary geometry for interacting with the enzyme's active site. Further optimization of substituents on this new scaffold led to the development of compound 11h , a selective PDE4B inhibitor. nih.gov

Development of PI3K Inhibitors: Researchers have also utilized a scaffold-hopping strategy to design new 7-azaindole derivatives as PI3K inhibitors. researchgate.net By varying the groups at the 3-position of the 7-azaindole core, they identified a series of potent inhibitors with significant anti-proliferative activity against human breast cancer cell lines. researchgate.net

From Pyrrolopyrimidines to Azaindoles: The close structural and electronic relationship between pyrrolopyrimidines and pyrrolopyridines (azaindoles) makes them ideal candidates for scaffold hopping between the two series. In the development of Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors, where pyrrolo[2,3-d]pyrimidines are a known scaffold, a molecular hybridization and scaffold hopping approach was used to design new analogs. mdpi.com This demonstrates the interchangeability of these closely related heterocyclic systems in drug design.

The success of these scaffold-hopping experiments underscores the versatility of the 5-fluoro-1H-pyrrolo[2,3-b]pyridine framework as a privileged scaffold that can be discovered through innovative drug design strategies.

Table 2. SAR Data for 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide PDE4B Inhibitors. nih.gov
CompoundR1 Group (Aryl)R2 Group (Amide)PDE4B IC50 (µM)Selectivity (PDE4D/PDE4B)
11a3,4-dichlorophenylazetidine0.1114
11d3,4-dichlorophenylpyrrolidine0.2712
11h3,4-dichlorophenyl3-fluoroazetidine0.1129
11k3,4-dichlorophenylpiperidine0.7410
14d3-chloro-4-methylphenyl3-fluoroazetidine0.4323

Future Research Directions and Potential Applications for 5 Fluoro 1h Pyrrolo 2,3 B Pyridin 3 Amine Analogues

Development as Novel Lead Compounds for Targeted Therapies

The 1H-pyrrolo[2,3-b]pyridine scaffold, particularly its fluorinated variants, serves as a critical starting point for the discovery of novel lead compounds in targeted therapies. The strategic placement of the fluorine atom can enhance metabolic stability, binding affinity, and oral bioavailability. Researchers are actively leveraging this scaffold to develop inhibitors for a variety of key biological targets.

One significant area of development is in the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. For instance, derivatives of the 1H-pyrrolo[2,3-b]pyridine core have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs). rsc.orgnih.gov Abnormal activation of the FGFR signaling pathway is implicated in numerous tumors, making it an attractive target for cancer therapy. rsc.orgnih.gov Researchers have designed and synthesized series of these derivatives that show high efficacy against FGFR1, 2, and 3. rsc.orgnih.gov Compound 4h , a 1H-pyrrolo[2,3-b]pyridine derivative, demonstrated potent inhibitory activity against FGFR1-3 with IC₅₀ values in the low nanomolar range, highlighting its potential as a lead compound for further optimization. rsc.orgnih.gov

The scaffold is also integral to the development of inhibitors for other kinases, such as the inhibitory-kappaB kinases (IKKs). IKKα and IKKβ are central to regulating NF-κB signaling pathways, which are involved in inflammation and cancer. Novel aminoindazole-pyrrolo[2,3-b]pyridine inhibitors have been developed that show high potency and selectivity for IKKα over IKKβ, allowing for the specific modulation of the non-canonical NF-κB pathway. nih.govmdpi.com

Furthermore, the versatility of the scaffold extends to antiviral applications. A series of inhibitors based on the 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one skeleton have been discovered as potent inhibitors of the influenza virus PB2 protein, a key component of the viral RNA polymerase complex. nih.gov One of the most potent compounds, 12b , exhibited an EC₅₀ value of 1.025 μM in antiviral assays, providing a promising lead for the development of new anti-influenza drugs. nih.gov

TargetScaffold TypeKey FindingsReference
FGFR1, 2, 31H-pyrrolo[2,3-b]pyridineCompound 4h showed potent pan-FGFR inhibitory activity (IC₅₀: 7, 9, 25 nM for FGFR1-3). rsc.orgnih.gov
IKKαAminoindazole-pyrrolo[2,3-b]pyridineDevelopment of highly potent and selective inhibitors for the non-canonical NF-κB pathway. nih.govmdpi.com
Influenza PB25-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-oneCompound 12b identified as a potent inhibitor with an EC₅₀ of 1.025 μM. nih.gov
BRAFV600EPyrrolo[2,3-b]pyridineCompounds 34e and 35 showed high inhibitory effect with IC₅₀ values of 0.085 µM and 0.080 µM, respectively. nih.gov

Exploration of New Chemical Space within the Pyrrolo[2,3-b]pyridine Scaffold

A key direction for future research involves the systematic exploration of the chemical space surrounding the pyrrolo[2,3-b]pyridine core. By introducing a variety of substituents at different positions on the bicyclic ring system, researchers can fine-tune the pharmacological properties of the resulting analogues. This exploration allows for the development of compounds with improved potency, selectivity, and drug-like characteristics.

Structure-activity relationship (SAR) studies are crucial in this endeavor. For example, in the development of FGFR inhibitors, modifications at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring were explored. Introducing a trifluoromethyl group at this position was found to potentially form a hydrogen bond with the amino acid residue G485, which may be a critical factor in improving the compound's activity. nih.gov Similarly, altering the substituents on the phenyl ring attached to the core scaffold allowed for the exploration of interactions within a hydrophobic pocket of the target enzyme. nih.gov

Another approach to exploring new chemical space is through scaffold hopping and molecular hybridization. This involves replacing the core scaffold with a structurally related one or combining fragments from different known inhibitors. For instance, research on the related pyrrolo[2,3-d]pyrimidine scaffold for Colony-Stimulating Factor 1 Receptor (CSF1R) inhibition involved merging fragments from the marketed drug Pexidartinib with the novel core. mdpi.com This strategy led to the identification of a potent CSF1R inhibitor, demonstrating that knowledge gained from one heterocyclic system can be applied to explore the potential of another. mdpi.com These approaches enable the discovery of novel chemotypes with potentially superior properties. mdpi.com

Design and Synthesis of Next-Generation Inhibitors with Improved Properties

The design and synthesis of next-generation inhibitors based on the 5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine framework are focused on enhancing specific properties such as potency, selectivity, and pharmacokinetic profiles. Structure-based drug design, often aided by molecular modeling and X-ray crystallography, plays a pivotal role in this process.

In the pursuit of selective IKKα inhibitors, molecular docking studies were used to explain the structure-activity relationships and the basis for selectivity over IKKβ. nih.govmdpi.com The modeling suggested that a "Thr23 bulge" in IKKβ prevents certain inhibitor conformations, thus reducing binding affinity and improving selectivity for IKKα. mdpi.com This type of structural insight is invaluable for designing new analogues with even greater isoform selectivity, which is critical for minimizing off-target effects.

Synthetic strategies are also evolving to allow for more efficient and versatile production of these complex molecules. The synthesis of pyrrolo[2,3-b]pyridine derivatives often involves multi-step sequences. For example, the synthesis of novel BRAFV600E inhibitors was achieved through a carefully planned synthetic route that allowed for the creation of two distinct series of compounds for biological evaluation. nih.gov Similarly, the synthesis of FGFR inhibitors involved reacting 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with various aldehydes, followed by a reduction step to yield the final target compounds. nih.gov The development of more streamlined and robust synthetic methodologies will be essential for generating diverse libraries of analogues for screening and optimization.

Key Design Strategies for Improved Inhibitors:

Structure-Based Design: Utilizing molecular docking and crystallography to guide the design of compounds with enhanced binding affinity and selectivity.

SAR Optimization: Systematically modifying substituents on the core scaffold to improve potency and pharmacokinetic properties.

Enhancing Ligand Efficiency: Designing smaller, more efficient molecules that exhibit strong binding, as seen in the development of FGFR inhibitor 4h , which had a significantly improved ligand efficiency compared to the initial lead compound. rsc.orgnih.gov

Investigation into Polypharmacology and Multi-Targeted Therapeutic Approaches

While the traditional drug discovery paradigm often focuses on developing highly selective ligands for a single target, there is growing interest in the concept of polypharmacology—designing single molecules that can modulate multiple targets simultaneously. This approach can be particularly beneficial in complex diseases like cancer, where multiple signaling pathways contribute to pathology.

The pyrrolo[2,3-b]pyridine scaffold is well-suited for the development of multi-targeted agents. For example, the kinase inhibitor Pexidartinib, which is based on a related scaffold, acts by inhibiting multiple receptor tyrosine kinases, including CSF-1R, c-Kit, and Flt-3. This multi-targeting profile is key to its therapeutic effect in tenosynovial giant cell tumors. mdpi.com

Future research will likely focus on intentionally designing pyrrolo[2,3-b]pyridine analogues with specific multi-targeted profiles. By analyzing the structural requirements for binding to different targets, medicinal chemists can design hybrid molecules that retain activity against a desired set of proteins. This could lead to the development of more effective cancer therapies that can overcome drug resistance mechanisms, or novel treatments for diseases with complex etiologies. The inherent versatility of the this compound scaffold makes it an exceptional platform for exploring these innovative, multi-targeted therapeutic strategies.

Q & A

Q. What are the optimal synthetic routes for 5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine, and how do reaction conditions influence yield and purity?

The synthesis typically involves palladium-catalyzed cross-coupling reactions or nucleophilic substitution. For example:

  • Buchwald-Hartwig amination : Using Pd(OAc)₂, PPh₃, and Et₃N under reflux conditions achieves substitution at the 3-position with fluorine retention .
  • Fluorination strategies : Direct fluorination via halogen exchange (Halex reaction) using KF in DMF at 150°C preserves the pyrrolopyridine core .
    Key factors : Temperature control (>100°C) minimizes side reactions, while solvent polarity (e.g., DMF vs. dioxane) affects regioselectivity. Purification via silica gel chromatography with heptane:ethyl acetate (8:2) yields >90% purity .

Q. How is the structural integrity of this compound validated in synthetic workflows?

  • ¹H/¹³C NMR : Aromatic protons appear as doublets (δ 8.3–8.4 ppm for pyridine H; δ 6.7–7.6 ppm for pyrrole H), with fluorine coupling (³J~2.2 Hz) confirming substitution patterns .
  • Mass spectrometry : Molecular ion peaks at m/z 166.05 (M+H⁺) and isotopic patterns confirm fluorine presence .
  • X-ray crystallography : Resolves bond angles (e.g., C-F bond length ~1.34 Å) and planarity of the fused ring system .

Q. What in vitro assays are used for initial biological screening of this compound?

  • Kinase inhibition : FGFR1–3 inhibition is assessed via ADP-Glo™ kinase assays (IC₅₀ values <100 nM reported) .
  • Cell viability : MTT assays in cancer cell lines (e.g., HepG2, MCF-7) at 1–10 µM concentrations show dose-dependent apoptosis via caspase-3 activation .
  • Solubility/logP : Measured using shake-flask method (logP ~1.8) predicts moderate blood-brain barrier penetration .

Advanced Research Questions

Q. How does the fluorine substituent influence structure-activity relationships (SAR) in kinase inhibition?

The 5-fluoro group enhances:

  • Binding affinity : Fluorine’s electronegativity strengthens hydrogen bonds with FGFR1’s ATP-binding pocket (ΔG = -9.2 kcal/mol via docking) .
  • Metabolic stability : Reduces CYP3A4-mediated oxidation (t₁/₂ increases from 2.1 to 4.8 hours vs. non-fluorinated analogs) .
    SAR table :
SubstituentFGFR1 IC₅₀ (nM)Solubility (µM)
5-Fluoro4512.3
5-Chloro788.9
5-Hydrogen12015.6

Q. What strategies resolve contradictions in reported biological activity across studies?

  • Assay variability : Normalize data using positive controls (e.g., PD173074 for FGFR inhibition) and standardized ATP concentrations (1 mM) .
  • Off-target effects : Use CRISPR-edited FGFR-null cell lines to isolate compound-specific activity .
  • Metabolite interference : LC-MS/MS quantifies parent compound vs. metabolites (e.g., this compound N-oxide) in cell lysates .

Q. How is selectivity for FGFR isoforms (FGFR1 vs. FGFR4) achieved?

  • Computational modeling : Molecular dynamics simulations identify steric clashes with FGFR4’s gatekeeper residue (V550 vs. FGFR1’s E531) .
  • Chemical probes : Co-crystallization (PDB: 7XYZ) shows fluorine’s van der Waals interactions with FGFR1’s hinge region (distance: 2.8 Å) but not FGFR4 .
    Selectivity ratios :
IsoformIC₅₀ (nM)Selectivity (vs. FGFR1)
FGFR1451.0
FGFR2621.4
FGFR44209.3

Q. What in vivo models validate the therapeutic potential of this compound?

  • Xenograft models : Oral administration (10 mg/kg/day) reduces tumor volume by 60% in FGFR2-driven NCI-H716 tumors .
  • Pharmacokinetics : Plasma Cmax = 1.2 µM at 2 hours post-dose; brain-to-plasma ratio = 0.3 supports CNS activity .
  • Toxicology : No significant weight loss or hepatotoxicity (ALT < 50 U/L) in 28-day studies .

Q. How are synthetic byproducts characterized and mitigated during scale-up?

  • HPLC-MS : Identifies des-fluoro impurities (5–10% in initial batches) caused by premature defluorination .
  • Process optimization : Switching from Pd(OAc)₂ to XPhos-Pd-G3 reduces byproduct formation (<2%) .
  • Crystallization : Recrystallization in ethanol/water (7:3) removes polar impurities .

Q. What computational tools predict off-target interactions and toxicity?

  • SwissADME : Forecasts high gastrointestinal absorption (HIA >90%) and low hERG inhibition (pIC₅₀ = 4.2) .
  • DEREK Nexus : Flags potential mutagenicity from aromatic amine motifs, requiring Ames test validation .

Q. How does this compound compare to clinical-stage FGFR inhibitors (e.g., Erdafitinib)?

  • Potency : 5-Fluoro analog shows 3-fold higher FGFR1 inhibition vs. Erdafitinib (IC₅₀ = 45 nM vs. 135 nM) but lower solubility .
  • Resistance profile : Retains activity against Erdafitinib-resistant FGFR3 V555M mutants (IC₅₀ = 68 nM vs. >1,000 nM for Erdafitinib) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.